Jolkinolid A

Übersicht

Beschreibung

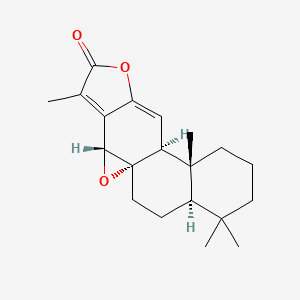

Jolkinolide A is a bioactive diterpenoid compound isolated from the roots of the plant Euphorbia fischeriana Steud. This compound has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Jolkinolide A is part of the ent-abietane diterpenoid family, which is known for its complex structure and potent bioactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry: Jolkinolide A serves as a valuable compound for studying complex organic synthesis and reaction mechanisms.

Biology: Research has shown that Jolkinolide A exhibits significant anti-tumor activity, making it a candidate for cancer research and drug development.

Medicine: Jolkinolide A’s anti-inflammatory and anti-viral properties have potential therapeutic applications in treating various diseases.

Industry: Although less common, Jolkinolide A’s unique properties may find applications in the development of new materials and chemical processes

Wirkmechanismus

Target of Action

Jolkinolide A, a bioactive diterpenoid, primarily targets the Akt-STAT3-mTOR signaling pathway . This pathway plays a crucial role in cell survival, growth, and proliferation, making it a significant target for anticancer therapies .

Mode of Action

Jolkinolide A interacts with its targets by inhibiting the Akt-STAT3-mTOR signaling pathway . This inhibition results in a decrease in VEGF expression in A549 cells . VEGF is a signal protein that stimulates the formation of blood vessels, and its inhibition can prevent the growth and spread of cancer cells.

Biochemical Pathways

The primary biochemical pathway affected by Jolkinolide A is the Akt-STAT3-mTOR signaling pathway . By inhibiting this pathway, Jolkinolide A disrupts the normal functioning of various downstream effects, including cell proliferation, migration, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis.

Pharmacokinetics

It has been noted that free jolkinolide b, a compound similar to jolkinolide a, has poor pharmacokinetics and weak antitumor efficacy . To improve its bioavailability, researchers have used nanomaterials as a drug loading platform . It’s plausible that a similar approach could be used to enhance the pharmacokinetics of Jolkinolide A.

Result of Action

The primary result of Jolkinolide A’s action is the induction of apoptosis in cancer cells . By inhibiting the Akt-STAT3-mTOR signaling pathway, Jolkinolide A promotes the production of reactive oxygen species (ROS), leading to ER stress and unfolded protein response in cancer cells . This stress can trigger apoptosis, leading to the death of cancer cells .

Biochemische Analyse

Cellular Effects

Studies on Jolkinolide B, a closely related compound, have shown that it can inhibit the proliferation of various cancer cells and induce apoptosis . It is plausible that Jolkinolide A may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies on Jolkinolide B suggest that it can induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt pathway . It is possible that Jolkinolide A may exert its effects through similar molecular mechanisms.

Dosage Effects in Animal Models

Studies on Jolkinolide B have shown that it can inhibit tumor growth in mouse models

Metabolic Pathways

Studies suggest that Jolkinolide B may be involved in the JAK2/STAT3 signaling pathway . It is possible that Jolkinolide A may be involved in similar metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Jolkinolide A involves several steps, starting from simpler organic molecules. One efficient synthetic route begins with the compound diosphenol. The synthesis involves multiple steps, including cyclization, oxidation, and esterification reactions. The reaction conditions typically require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of Jolkinolide A is less common due to the complexity of its synthesis. extraction from the natural source, Euphorbia fischeriana Steud, remains a viable method. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate Jolkinolide A in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Jolkinolide A undergoes various chemical reactions, including:

Oxidation: Jolkinolide A can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups in Jolkinolide A, potentially leading to new compounds with unique properties.

Substitution: Jolkinolide A can participate in substitution reactions where specific atoms or groups in its structure are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Vergleich Mit ähnlichen Verbindungen

Jolkinolide A is part of the ent-abietane diterpenoid family, which includes several similar compounds:

Jolkinolide B: Another bioactive diterpenoid from Euphorbia fischeriana Steud, known for its anti-tumor and anti-inflammatory properties.

Ingenol-20-laurate: A diterpenoid with notable anti-cancer activity, isolated from Euphorbia jolkinii.

Euphopilolide: Another diterpenoid with similar structural features and biological activities

Uniqueness of Jolkinolide A: Jolkinolide A stands out due to its potent bioactivity and complex structure, which make it a valuable compound for scientific research and potential therapeutic applications. Its ability to modulate multiple biological pathways highlights its versatility and potential as a lead compound for drug development.

Eigenschaften

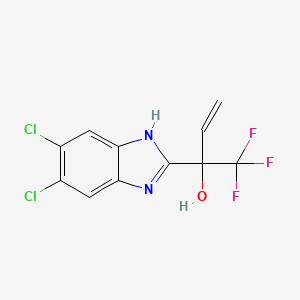

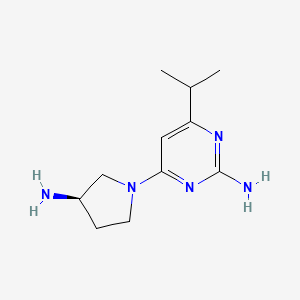

IUPAC Name |

(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXDHOVYZKWSRM-PHJMNMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4C=C2OC1=O)(CCCC5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958922 | |

| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37905-07-0 | |

| Record name | (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno[1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jolkinolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Jolkinolide A?

A1: Jolkinolide A has demonstrated promising antitumor activity in several studies. Research indicates it can inhibit the proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer [], breast cancer [, ], leukemia [], and colorectal carcinoma []. Additionally, JA exhibits anti-inflammatory activity [] and nematicidal properties against root-knot nematodes [].

Q2: What is the mechanism of action of Jolkinolide A in inducing apoptosis in cancer cells?

A2: While the precise mechanisms are still under investigation, several studies suggest that Jolkinolide A induces apoptosis through multiple pathways:

- PI3K/Akt/mTOR Pathway Inhibition: Jolkinolide A significantly inhibits the PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival. This inhibition leads to downstream effects like downregulation of cyclin D1, cyclin E, mTOR, p-PI3K, and p-Akt, ultimately contributing to apoptosis [, ].

- Mitochondrial Pathway Activation: Jolkinolide A treatment can increase intracellular and mitochondrial Ca2+ levels, leading to mitochondrial membrane depolarization. This disruption of mitochondrial function activates the caspase cascade, a critical step in the execution of apoptosis [].

- ROS-ER Stress Pathway: Evidence suggests Jolkinolide A triggers the generation of reactive oxygen species (ROS) and induces ER stress, both of which contribute to apoptosis. Inhibition of ROS generation partially reverses these effects, highlighting the role of oxidative stress in JA-mediated cell death [].

Q3: Does Jolkinolide A impact the JAK2/STAT3 signaling pathway?

A3: Yes, research suggests Jolkinolide B, a closely related compound to JA, downregulates the JAK2/STAT3 pathway in human leukemic cells, contributing to its pro-apoptotic effects []. Further research is needed to confirm if Jolkinolide A shares this mechanism.

Q4: What are the potential anti-metastatic effects of Jolkinolide A?

A4: Jolkinolide B, structurally similar to JA, has shown anti-metastatic potential by inhibiting cell adhesion and invasion, primarily by suppressing β1-integrin expression and focal adhesion kinase (FAK) phosphorylation []. Whether Jolkinolide A shares this anti-metastatic property requires further investigation.

Q5: What is the molecular formula and weight of Jolkinolide A?

A5: The molecular formula of Jolkinolide A is C20H26O3, and its molecular weight is 314.41 g/mol.

Q6: Are there any studies that characterized Jolkinolide A's structure using spectroscopic methods?

A7: Yes, several studies have elucidated the structure of Jolkinolide A using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. The crystal structure of Jolkinolide A has also been determined using single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)